molecular formula C20H32O2 B1240661 Icosa-5,8,10,14-tetraenoic acid

Icosa-5,8,10,14-tetraenoic acid

Cat. No.: B1240661
M. Wt: 304.5 g/mol
InChI Key: ZRVOHYJWSYEIDY-OWVSISMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Definition and Molecular Characterization

Icosa-5,8,10,14-tetraenoic acid exhibits a precise molecular structure defined by its systematic chemical arrangement and stereochemical configuration. The compound possesses a molecular formula of C₂₀H₃₂O₂ with a calculated molecular weight of 304.5 grams per mole, as documented in comprehensive chemical databases. The International Union of Pure and Applied Chemistry designation for this compound specifies the stereochemical configuration as (5E,8E,10E,14E)-icosa-5,8,10,14-tetraenoic acid, indicating that all four double bonds adopt the trans geometric configuration. This stereochemical arrangement significantly influences the molecule's three-dimensional conformation and subsequent biological interactions.

The structural backbone consists of a straight-chain twenty-carbon fatty acid with a terminal carboxylic acid functional group and four methylene-interrupted double bonds positioned at specific locations along the carbon chain. The double bond positioning creates a distinctive pattern that differs from other eicosatetraenoic acid isomers, particularly in the placement of the third double bond at position 10 rather than position 11, as observed in arachidonic acid. The compound's chemical identifier systems include a PubChem Compound Identification number of 9548835, facilitating its recognition within scientific databases and research applications.

Spectroscopic and analytical characterization methods have established the compound's structural properties through various techniques. The Simplified Molecular Input Line Entry System representation provides a standardized chemical notation: CCCCC/C=C/CC/C=C/C=C/C/C=C/CCCC(=O)O, which encodes the complete molecular structure including stereochemical information. The International Chemical Identifier string further supports unambiguous chemical identification and computational analysis of the compound's properties.

Property Value Reference
Molecular Formula C₂₀H₃₂O₂
Molecular Weight 304.5 g/mol
PubChem CID 9548835
Double Bond Positions 5, 8, 10, 14
Stereochemistry All E configuration

Nomenclature and Taxonomic Classification

The systematic nomenclature of this compound follows established conventions for fatty acid classification and chemical naming protocols. The compound belongs to the broader taxonomic category of eicosatetraenoic acids, which encompasses all twenty-carbon fatty acids containing four double bonds, regardless of their specific positional arrangements. Within this classification system, the numerical designation 20:4 indicates a twenty-carbon chain length with four double bonds, while the specific positional notation (5,8,10,14) distinguishes this isomer from other members of the eicosatetraenoic acid family.

Alternative nomenclature systems recognize the compound through various synonymous designations, including 5,8,10,14-eicosatetraenoic acid, 5,8,10,14-icosatetraenoic acid, and ethis compound. These naming variations reflect different chemical naming conventions and historical usage patterns within scientific literature. The compound's Chemical Abstracts Service registry facilitates its identification across diverse research contexts and regulatory frameworks.

The taxonomic classification places this compound within the polyunsaturated fatty acid category, specifically among the long-chain fatty acids characterized by carbon chain lengths exceeding twelve carbons. This classification system recognizes the compound's potential biological significance and metabolic relevance within cellular biochemistry and physiological processes. The fatty acid's structural characteristics align with established criteria for polyunsaturated fatty acid classification, including multiple double bond presence and specific chain length requirements.

Chemical database systems employ standardized identifiers to ensure consistent recognition and cross-referencing of the compound across different platforms. The ChEBI database assigns the identifier CHEBI:36039 to facilitate systematic chemical information management. The Metabolomics Workbench maintains a specific identifier (55260) for metabolomic research applications. These standardized identification systems support comprehensive chemical information retrieval and comparative analysis across diverse research disciplines.

Isomeric Relationship to Arachidonic Acid (Icosa-5,8,11,14-tetraenoic acid)

The structural relationship between this compound and arachidonic acid (icosa-5,8,11,14-tetraenoic acid) represents a fundamental example of positional isomerism within the eicosatetraenoic acid family. Both compounds share identical molecular formulas and molecular weights, yet differ in the specific positioning of one double bond, creating distinct chemical and biological properties. Arachidonic acid, the more extensively studied compound, contains double bonds at positions 5, 8, 11, and 14, while this compound exhibits the alternative pattern of 5, 8, 10, and 14.

This positional difference significantly impacts the compounds' three-dimensional conformations and subsequent biological activities. Arachidonic acid functions as a crucial precursor in eicosanoid biosynthesis, generating prostaglandins, leukotrienes, and thromboxanes through enzymatic conversion pathways. The structural modification in this compound potentially alters its substrate specificity for these enzymatic systems, creating opportunities for distinct metabolic pathways and biological functions.

Research investigations have revealed that both compounds can serve as substrates for lipoxygenase enzymes, though with different efficiency and product formation patterns. Studies demonstrate that this compound derivatives, particularly the 12-hydroxy metabolite, can be produced through enzymatic conversion processes involving human platelets and polymorphonuclear leukocytes. These metabolic transformations suggest that despite the positional isomerism, the compound retains biological activity and physiological relevance.

The omega-6 fatty acid classification applies to arachidonic acid due to its specific double bond positioning relative to the methyl end of the molecule. In contrast, the altered double bond pattern in this compound may influence its classification within fatty acid taxonomic systems and affect its integration into cellular membrane structures and signaling pathways. Comparative studies examining the biological activities of these isomeric compounds provide insights into structure-function relationships within polyunsaturated fatty acid biochemistry.

Compound Double Bond Positions Classification Key Biological Role
This compound 5, 8, 10, 14 Positional isomer Precursor to hydroxy derivatives
Arachidonic acid 5, 8, 11, 14 Omega-6 fatty acid Eicosanoid precursor

Historical Context of Discovery and Research Evolution

The discovery and characterization of this compound emerged within the broader context of eicosatetraenoic acid research and fatty acid biochemistry investigations. Historical records indicate that the compound was first catalogued in chemical databases during the early 2000s, with initial PubChem entries dating to 2006. This timeline coincides with advances in analytical chemistry techniques and mass spectrometry capabilities that enabled precise identification and characterization of polyunsaturated fatty acid isomers.

Early research focused on distinguishing this compound from the well-established arachidonic acid and characterizing its unique chemical properties. The development of sophisticated analytical methods, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, facilitated accurate structural determination and stereochemical assignment. These technological advances enabled researchers to identify subtle differences in double bond positioning and recognize the biological significance of these structural variations.

Scientific investigation into the compound's biological properties expanded significantly following its initial characterization. Research efforts concentrated on understanding its metabolic pathways and potential physiological functions, particularly in comparison to arachidonic acid metabolism. Studies examining the enzymatic conversion of this compound to hydroxylated derivatives revealed new insights into lipoxygenase substrate specificity and product formation patterns.

The evolution of research methodologies has continued to reveal new aspects of the compound's biological significance. Recent investigations have employed advanced analytical techniques to examine its presence in biological systems and potential therapeutic applications. These studies contribute to an expanding understanding of polyunsaturated fatty acid biochemistry and the specific roles of individual isomers in cellular metabolism and physiological processes. The compound's continued presence in updated chemical databases reflects ongoing research interest and its recognized importance within the fatty acid research community.

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(5E,8E,10E,14E)-icosa-5,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,10-13,15-16H,2-5,8-9,14,17-19H2,1H3,(H,21,22)/b7-6+,11-10+,13-12+,16-15+

InChI Key

ZRVOHYJWSYEIDY-OWVSISMKSA-N

Isomeric SMILES

CCCCC/C=C/CC/C=C/C=C/C/C=C/CCCC(=O)O

Canonical SMILES

CCCCCC=CCCC=CC=CCC=CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Enzymatic Oxidation of Arachidonic Acid

In Aplysia californica neural tissue, intracellular stimulation triggers the metabolism of arachidonic acid (5,8,11,14-icosatetraenoic acid) into 12-hydroperoxy-5,8,10,14-icosatetraenoic acid (12-HPETE) via 12-lipoxygenase activity. Further enzymatic conversion of 12-HPETE yields 8-hydroxy-11,12-epoxy-5,9,14-icosatrienoic acid (8-HEpETE), a metabolite structurally related to this compound. This pathway demonstrates the biological feasibility of generating tetraenoic acids through oxidative modifications.

Chemical Synthesis Strategies

Wittig and Horner-Wadsworth-Emmons Reactions

Stepwise construction of the carbon chain using Wittig reagents or phosphonate-based olefination offers a modular approach. For example:

  • Segment Coupling : Synthesize C1–C8 and C9–C20 fragments with pre-installed double bonds at positions 5, 8, 10, and 14.

  • Stille or Suzuki Cross-Coupling : Connect fragments while preserving stereochemistry.

  • Carboxylic Acid Functionalization : Introduce the terminal carboxyl group via oxidation of a primary alcohol or hydrolysis of a nitrile.

This strategy demands stringent protection/deprotection protocols to prevent unwanted side reactions at the conjugated dienes.

Extraction and Purification Techniques

Solvent Extraction from Biological Matrices

In studies of Aplysia neural tissue, lipid extraction involves:

  • Homogenization in acetone to denature proteins.

  • Ethyl acetate partitioning under acidic conditions (pH 4.0) to isolate fatty acids.

  • Drying over anhydrous sodium sulfate and concentration under nitrogen.

Chromatographic Purification

  • Reversed-Phase HPLC : Methanol/water/acetic acid (75:25:0.01) eluent resolves this compound from structural analogs.

  • Straight-Phase HPLC : Hexane/isopropanol (94:6) separates methyl esters of the compound for spectroscopic analysis.

Analytical Validation of Synthesis Products

Spectroscopic Characterization

  • UV-Vis Spectroscopy : Conjugated dienes absorb at 237 nm, providing a qualitative check for double bond integrity.

  • GC-MS : Catalytic hydrogenation followed by trimethylsilyl derivatization confirms molecular weight (304.5 Da) and fragmentation patterns.

Stereochemical Analysis

  • ¹H NMR : Coupling constants (J = 10–12 Hz) between vicinal hydrogens on double bonds verify trans configurations.

  • Chiral HPLC : Differentiates enantiomers if asymmetric centers are present in synthetic intermediates .

Q & A

Advanced Question

  • Purity assessment : Use HPLC with UV detection (λ = 235 nm for conjugated dienes) and confirm >95% purity .
  • Stability testing : Store derivatives at -80°C under nitrogen to prevent autoxidation. Monitor degradation via thin-layer chromatography (TLC) over time .
  • Structural confirmation : Compare synthetic products with biosynthetic standards using tandem MS/MS fragmentation .

What statistical approaches are recommended for analyzing small sample size effects in studies involving this compound?

Advanced Question
For small sample sizes (n < 10):

  • Use non-parametric tests (e.g., Mann-Whitney U) to compare groups, as fatty acid data often violate normality assumptions .
  • Report effect sizes (e.g., Cohen’s d) with 95% confidence intervals to contextualize biological relevance .
  • Apply false discovery rate (FDR) correction for multiple comparisons in omics datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Icosa-5,8,10,14-tetraenoic acid
Reactant of Route 2
Icosa-5,8,10,14-tetraenoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.